(S)-3-Fluoroazepane hydrochloride
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Overview
Description
(S)-3-Fluoroazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen The presence of a fluorine atom at the third position and the hydrochloride salt form make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoroazepane hydrochloride typically involves the introduction of a fluorine atom into the azepane ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as an azepane derivative, is reacted with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoroazepane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazepane oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.
Scientific Research Applications
(S)-3-Fluoroazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Fluoroazepane hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Another fluorinated heterocyclic compound with similar structural features.
3-Fluoropyrrolidine: A smaller ring analog with comparable chemical properties.
3-Fluoroazetidine: A four-membered ring compound with a fluorine atom.
Uniqueness
(S)-3-Fluoroazepane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C6H13ClFN |
---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
(3S)-3-fluoroazepane;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
BXZOIGGEBUEIIX-RGMNGODLSA-N |
Isomeric SMILES |
C1CCNC[C@H](C1)F.Cl |
Canonical SMILES |
C1CCNCC(C1)F.Cl |
Origin of Product |
United States |
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